molecular formula C12H19NO4 B2898157 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid CAS No. 2172461-16-2

2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid

Cat. No. B2898157
CAS RN: 2172461-16-2
M. Wt: 241.287
InChI Key: ANXAVNGTBLDIEC-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetic acid, is a chemical compound with the molecular formula C11H19NO5 . It is used in various chemical reactions and has a molecular weight of 241.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h6,9H,4-5,7H2,1-3H3, (H,13,16) (H,14,15) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, the Boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could potentially be a step in reactions involving this compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.29 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Scientific Research Applications

2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acidene-2-carboxylic acid has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acidene-2-carboxylic acid in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acidene-2-carboxylic acid. One direction is to further investigate its potential therapeutic applications. Another direction is to study its mechanism of action in more detail. Additionally, more research is needed to determine its potential side effects and toxicity. Finally, it may be useful to study the structure-activity relationship of this compound to develop more potent analogs.

Synthesis Methods

The synthesis of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acidene-2-carboxylic acid involves several steps. The first step involves the reaction of tert-butyl acrylate with diethyl malonate in the presence of sodium ethoxide. This reaction yields a diethyl 2-(tert-butoxycarbonyl)acrylamidomalonate intermediate. The next step involves the reaction of this intermediate with cyclobutanone in the presence of sodium hydride. This reaction yields the desired product, 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acidene-2-carboxylic acid.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXAVNGTBLDIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=CC(=O)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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